9,10-Diphenylphenanthrene

Descripción general

Descripción

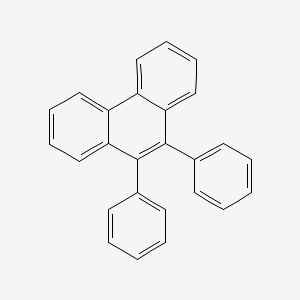

9,10-Diphenylphenanthrene is an organic compound with the molecular formula C26H18. It is a derivative of phenanthrene, where two phenyl groups are attached at the 9 and 10 positions of the phenanthrene ring system. This compound is known for its unique photophysical properties and has been studied extensively for its applications in various fields, including materials science and photochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9,10-Diphenylphenanthrene involves the reaction of benzopinacol with trifluoromethanesulfonic acid (triflic acid) in dry toluene under a nitrogen atmosphere. The reaction mixture is cooled to 0°C and stirred for 24 hours at room temperature. The product is then extracted and purified through recrystallization from a toluene-ethanol mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents and maintaining controlled reaction conditions to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Electrochemical Reduction

DPA undergoes a one-electron reduction in aprotic solvents like dimethylformamide (DMF) to form a stable radical anion (DPA⁻) . Key findings include:

-

Coulometry : Confirms 1 Faraday/mole consumption, indicating a single-electron transfer .

-

Protonation : DPA⁻ reacts with hydroquinone to form 9,10-diphenyl-9,10-dihydrophenanthrene (DPAH), followed by further protonation to DPAH₂ under excess acid .

Table 1: Electrochemical Reduction Data for DPA

| Parameter | Value/Observation | Source |

|---|---|---|

| Reduction Potential (E₁/₂) | -2.0 V vs. SCE | |

| Coulometric Efficiency (n) | ~1.0 (under inert conditions) | |

| Protonation Agent | Hydroquinone |

Oxidation Behavior

The oxidation of DPA is highly dependent on substituents and solvent conditions:

-

Irreversible Oxidation : DPA itself shows irreversible oxidation at room temperature .

-

Reversible Oxidation : Methoxy-substituted derivatives (e.g., 2c) exhibit two fully reversible oxidation waves due to electron-donating groups stabilizing the oxidized species .

Table 2: Cyclic Voltammetry Data for DPA Derivatives

| Compound | Substituent | Oxidation Reversibility | E₁/₂ (V vs. Fc/Fc⁺) | Source |

|---|---|---|---|---|

| 2a | H (DPA) | Irreversible | +1.25 | |

| 2c | 3,4-Dimethoxyphenyl | Two reversible waves | +0.98, +1.35 |

Protonation and Catalytic Processes

-

Protonation of DPA⁻ : Rapid reaction with hydroquinone yields DPAH, with subsequent oxidation forming DPAH⁻ .

-

Oxygen Interaction : DPA⁻ reduces O₂ to O₂⁻ (E° = -0.8 V vs. SCE), leading to catalytic cycles that degrade DPA⁻ in non-inert conditions .

Steric and Electronic Effects

The non-planar geometry of DPA (phenyl groups tilted ~30° from the anthracene plane) impacts reactivity:

-

MO Correlation : Experimental reduction potentials align with calculated values using Hückel molecular orbital theory, accounting for steric distortion .

-

Reactivity Comparison : Unlike phenanthrene, DPA’s phenyl groups hinder electrophilic substitution at the 9,10 positions, redirecting reactions to peripheral sites .

Comparison with Phenanthrene Reactions

While phenanthrene undergoes reactions like bromination and sulfonation at the 9,10 positions, DPA’s steric bulk limits analogous transformations. For example:

Aplicaciones Científicas De Investigación

9,10-Diphenylphenanthrene and its derivatives have a variety of applications, particularly in electrochemical studies, synthesis, and nanotechnology.

Electrochemical Applications:

- Electrochemistry The electroreduction of 9,10-diphenylanthracene (DPA) in dimethylformamide solutions has been studied using polarography, cyclic voltammetry, chronopotentiometry, and coulometry . These experiments confirmed the reduction mechanism of aromatic hydrocarbons and showed that 1 Faraday per mole of DPA was consumed, yielding stable solutions of DPA- .

- Redox Behavior Electrochemical investigations of this compound and its derivatives have been reported, noting that the redox properties are solvent, temperature, and sweep rate dependent . The oxidation of this compound occurred as an irreversible process, while the dimethoxy derivative showed two fully reversible oxidation waves .

Synthesis Applications:

- Synthesis of PAHs this compound can be synthesized through tandem reactions using methylenefluorene substrates . For example, the reaction with nonfluorenyl substrate 1r produces this compound 2r under standard conditions .

- Photocyclization Reaction UV light irradiation of certain compounds induces an efficient photocyclization reaction, producing a this compound (DPP) derivative photoproduct .

Nanotechnology Applications:

- Polyphenol-containing nanoparticles Polyphenol-containing nanoparticles, which contain phenolic hydroxyl groups, have gained attention due to their antioxidation, anticancer activity, and universal adherent affinity . These nanoparticles are promising for bioimaging, therapeutic delivery, and other biomedical applications .

- Phenolic-enabled nanotechnology (PEN) Phenolics' accessibility, versatile reactivity, and relative biocompatibility have catalyzed research in PEN, particularly for biomedical applications . PEN is used for particle engineering and the bottom-up synthesis of nanohybrid materials, enabling the synthesis of high-quality products with controllable size, shape, composition, surface chemistry, and function . Phenolic applications include biosensing, bioimaging, and disease treatment .

Other Applications:

Mecanismo De Acción

The mechanism by which 9,10-Diphenylphenanthrene exerts its effects is primarily related to its photophysical properties. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes. These properties make it valuable in applications such as triplet fusion upconversion and other photochemical processes .

Comparación Con Compuestos Similares

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar photophysical applications.

9,10-Dimethylanthracene: Another derivative with altered photophysical properties due to the presence of methyl groups.

Tetraphenylethylene Derivatives: These compounds also exhibit aggregation-induced emission and are used in various photophysical studies.

Uniqueness: 9,10-Diphenylphenanthrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to undergo efficient photocyclization reactions and its stability under various conditions make it a valuable compound for research and industrial applications .

Actividad Biológica

9,10-Diphenylphenanthrene (DPP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its unique chemical properties and potential biological activities. This compound is structurally characterized by two phenyl groups attached to the phenanthrene core, which influences its reactivity and interactions in biological systems. Understanding the biological activity of DPP is essential for evaluating its implications in environmental health, pharmacology, and materials science.

DPP has a molecular formula of C26H18 and a molecular weight of 338.43 g/mol. Its structure consists of three fused benzene rings, contributing to its stability and hydrophobic nature. The compound exhibits interesting electronic properties, making it a candidate for various applications in organic electronics and photonics.

Biological Activity Overview

The biological activity of DPP has been explored in several studies, focusing on its potential as an anticancer agent, its effects on cellular mechanisms, and its environmental impact.

Anticancer Activity

Research indicates that DPP exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted that DPP can induce apoptosis in human cancer cells through the activation of specific signaling pathways. The compound's ability to intercalate with DNA suggests a mechanism by which it may disrupt cellular replication processes, leading to cell death.

- DNA Intercalation : DPP's planar structure allows it to intercalate between DNA base pairs, potentially leading to mutagenic effects or cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : DPP has been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer metabolism, further suppressing tumor growth.

Study 1: Cytotoxicity in Cancer Cell Lines

A recent study investigated the cytotoxic effects of DPP on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated:

- IC50 Values : MCF-7 cells had an IC50 value of 15 µM, while A549 cells showed an IC50 value of 20 µM.

- Mechanistic Insights : Flow cytometry analysis revealed increased apoptotic cells upon treatment with DPP, confirming its role in inducing programmed cell death.

Study 2: Environmental Impact Assessment

Another study focused on the environmental implications of DPP as a pollutant:

- Biodegradation Rates : The compound was found to degrade slowly in aquatic environments, raising concerns about its persistence and potential bioaccumulation.

- Toxicity to Aquatic Life : Tests indicated that DPP exhibits acute toxicity to fish species at concentrations above 10 µg/L, emphasizing the need for regulatory measures regarding PAHs in water bodies.

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 15 | Apoptosis via DNA intercalation |

| 1 | A549 | 20 | ROS generation |

| 2 | Fish Species | >10 | Acute toxicity |

Propiedades

IUPAC Name |

9,10-diphenylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECWSIFCFMVOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348101 | |

| Record name | 9,10-Diphenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-15-3 | |

| Record name | 9,10-Diphenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.